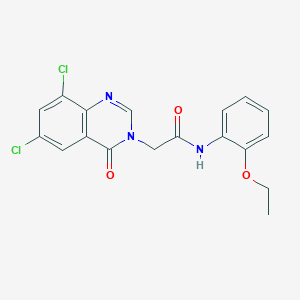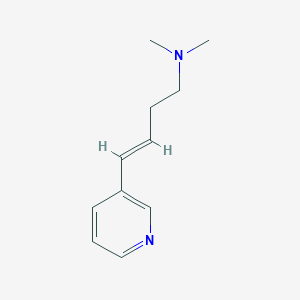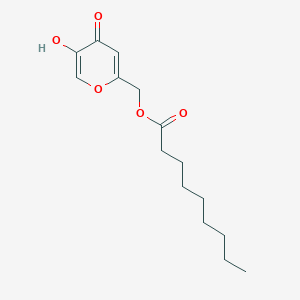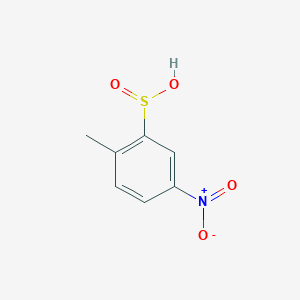![molecular formula C16H14N2O4 B12004124 2-[2-(Acetylamino)Benzoylamino]Benzoic Acid](/img/structure/B12004124.png)
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid is an organic compound with the molecular formula C16H14N2O4 It is a derivative of benzoic acid, characterized by the presence of acetylamino and benzoylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetylamino)Benzoylamino]Benzoic Acid typically involves the following steps:
Acetylation: The initial step involves the acetylation of aniline to form N-acetylaniline. This is achieved by reacting aniline with acetic anhydride under acidic conditions.
Benzoylation: The N-acetylaniline is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form N-(benzoyl)-N-acetylaniline.
Coupling Reaction: The final step involves the coupling of N-(benzoyl)-N-acetylaniline with 2-aminobenzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[2-(Acetylamino)Benzoylamino]Benzoic Acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)Benzoic Acid: Lacks the benzoylamino group, making it less complex and potentially less versatile in reactions.
2-(Benzoylamino)Benzoic Acid: Lacks the acetylamino group, which may affect its reactivity and applications.
N-Acetyl-2-Aminobenzoic Acid: Similar structure but different functional groups, leading to different chemical properties and uses.
Uniqueness
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid is unique due to the presence of both acetylamino and benzoylamino groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for a broader range of chemical modifications and interactions compared to similar compounds.
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[(2-acetamidobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)17-13-8-4-2-6-11(13)15(20)18-14-9-5-3-7-12(14)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
RHXHQNXUASJEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-chlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004062.png)
![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)



![N-[4-(acetylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]t hiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12004084.png)
![Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B12004091.png)





